2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C12H17N3O. It features a pyrrolidine ring attached to a pyridine ring, with a dimethylamino group at the 6-position of the pyridine ring and an aldehyde group at the 1-position of the pyrrolidine ring.
Preparation Methods
The synthesis of 2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the construction of the pyrrolidine ring followed by the functionalization of the pyridine ring. One common method starts with the preparation of (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile from S-proline via chloroacetylation and amidation . The pyridine ring is then introduced through a series of reactions, including nucleophilic substitution and reductive amination, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyridine and pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of 2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to its target by forming hydrogen bonds or electrostatic interactions. The pyrrolidine ring can contribute to the compound’s overall three-dimensional structure, influencing its interaction with biological targets .
Comparison with Similar Compounds
2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Pyridine derivatives: Compounds like 2-(pyridin-3-yl)pyrrolidine-1-carbaldehyde have similar structures but lack the dimethylamino group, which can significantly affect their chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of the pyrrolidine and pyridine rings with the dimethylamino and aldehyde functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C12H17N3O/c1-14(2)12-6-5-10(8-13-12)11-4-3-7-15(11)9-16/h5-6,8-9,11H,3-4,7H2,1-2H3 |
InChI Key |
OFSFTDDDEPTZQK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C2CCCN2C=O |
Origin of Product |
United States |
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